tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate
CAS No.: 1782720-91-5
Cat. No.: VC11501065
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782720-91-5 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-9-15(16,11-17)12-7-5-4-6-8-12/h4-8H,9-11,16H2,1-3H3 |
| Standard InChI Key | JWQMHIHZMPBTSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate (CAS 1782720-91-5) belongs to the class of pyrrolidine derivatives, featuring a five-membered saturated ring with nitrogen at position 1. The compound’s IUPAC name reflects its tert-butyl carbamate group at the pyrrolidine’s nitrogen and amino/phenyl substituents at the 3-position. Its molecular formula, C₁₅H₂₂N₂O₂, corresponds to a molar mass of 262.35 g/mol .
Structural Features and Stereochemistry
The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group providing steric bulk that influences reactivity. The 3-amino and 3-phenyl groups introduce chirality, creating two stereoisomers. The compound’s SMILES representation, CC(C)(C)OC(=O)N1C(C(C1)N)C2=CC=CC=C2, highlights the spatial arrangement of substituents. Computational predictions suggest a density of 1.106±0.06 g/cm³ and a boiling point of 368.2±42.0°C, though experimental validation is needed .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1782720-91-5 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molar Mass | 262.35 g/mol |
| Density (Predicted) | 1.106±0.06 g/cm³ |
| Boiling Point (Predicted) | 368.2±42.0°C |
| pKa (Predicted) | 9.49±0.20 |
Synthesis and Manufacturing Processes
The synthesis of tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate involves multi-step organic reactions, typically starting from pyrrolidine precursors. While specific protocols for this compound are scarce in public literature, analogous routes for related pyrrolidine derivatives provide insight.
Key Synthetic Strategies
A common approach involves:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine backbone.
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Substituent Introduction: Electrophilic aromatic substitution or Grignard reactions to install the phenyl group at position 3.
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Amino Group Protection: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis.
For example, dichloromethane is often employed as a solvent during Boc protection due to its inertness and ability to dissolve polar intermediates. Post-synthesis, column chromatography or crystallization purifies the product, with yields optimized by controlling reaction temperature (typically 0–25°C) and pH.
Applications in Medicinal Chemistry and Drug Development
This compound’s versatility is evident in its use as:
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Intermediate in Drug Synthesis: For example, in creating peptide mimetics or small-molecule kinase inhibitors.
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Chiral Auxiliary: Facilitating asymmetric synthesis of complex molecules through its stereogenic centers.
Ongoing research explores its incorporation into candidates targeting neurological disorders, leveraging the pyrrolidine scaffold’s ability to cross the blood-brain barrier.
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